![molecular formula C14H15N3O4S B6552769 ethyl 5-(2,3-dihydro-1H-indole-1-sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1239035-91-6](/img/structure/B6552769.png)
ethyl 5-(2,3-dihydro-1H-indole-1-sulfonyl)-1H-pyrazole-4-carboxylate
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Description
The compound “ethyl 5-(2,3-dihydro-1H-indole-1-sulfonyl)-1H-pyrazole-4-carboxylate” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The sulfonyl group attached to the indole ring could potentially make this compound a good leaving group or electrophile in chemical reactions .
Mechanism of Action
Mode of Action
Similar indoline derivatives have been shown to exhibit antiviral activity against coxsackievirus b3 . The antiviral potential of these compounds is exerted upon prophylactic application when added to cell culture before infection with the virus .
Biochemical Pathways
Similar indoline derivatives have been shown to have significant protective effects against h2o2-induced death of raw 2647 cells .
Result of Action
Similar indoline derivatives have been shown to exhibit a medium level of activity against coxsackievirus b3 (nancy strain) in vitro .
properties
IUPAC Name |
ethyl 5-(2,3-dihydroindol-1-ylsulfonyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-2-21-14(18)11-9-15-16-13(11)22(19,20)17-8-7-10-5-3-4-6-12(10)17/h3-6,9H,2,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUECYQFBTROZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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